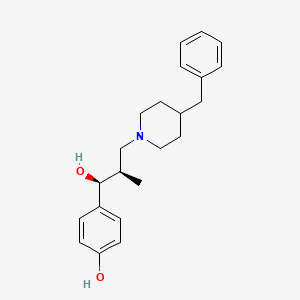

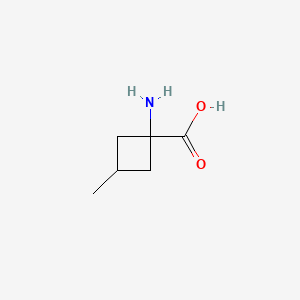

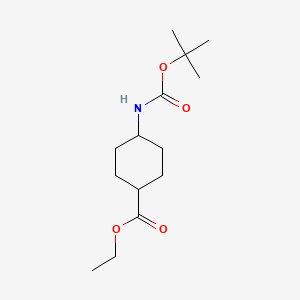

![molecular formula C9H19NO3 B3108906 Ethyl 3-[(3-methoxypropyl)amino]propanoate CAS No. 169320-81-4](/img/structure/B3108906.png)

Ethyl 3-[(3-methoxypropyl)amino]propanoate

Übersicht

Beschreibung

Ethyl 3-[(3-methoxypropyl)amino]propanoate is a specialty product used in proteomics research . It has a molecular formula of C9H19NO3 and a molecular weight of 189.26 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H19NO3 . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. It is known that it has a molecular weight of 189.26 , but additional properties such as melting point, boiling point, solubility, and spectral data are not provided.Wissenschaftliche Forschungsanwendungen

Polymorphism in Pharmaceutical Compounds

Ethyl 3-[(3-methoxypropyl)amino]propanoate hydrochloride, an investigational pharmaceutical compound, exhibits polymorphism, characterized using spectroscopic and diffractometric techniques. This study emphasizes the challenges in analytical and physical characterization of such compounds (Vogt et al., 2013).

Crystal Packing Interactions

The compound showcases unique crystal packing interactions, including rare nonhydrogen bonding interactions of N⋯π and O⋯π types. These interactions are crucial in the formation of the crystal structure of similar compounds (Zhang et al., 2011).

Solubility and Solvent Effects

Research on the solubility of related compounds in various solvents is essential for purification processes. The solubility behavior in different solvents, like methanol, ethanol, and acetone, is pivotal for the development of efficient purification methods for pharmaceutical compounds (Zhu et al., 2019).

Reductive Monoalkylation

This compound undergoes reductive monoalkylation during the reduction of nitro functionality to primary amines. This reaction, significant in organic chemistry, demonstrates the compound's reactivity and potential applications in synthesizing benzyl amino aryls (Sydnes et al., 2008).

Biocatalysis in Pharmaceutical Intermediates

The compound serves as an important intermediate in the biocatalytic production of pharmaceuticals. It's utilized in the enantioselective preparation of compounds like S-dapoxetine, highlighting its role in chiral catalysis and pharmaceutical synthesis (Li et al., 2013).

C⋯π Interaction Studies

Research on this compound has contributed to the understanding of unusual C⋯π interactions, which are rare in chemical structures. Such studies aid in comprehending the electrostatic interactions in molecular chemistry (Zhang et al., 2012).

Synthesis of Analog Compounds

The compound is utilized in the synthesis of analog compounds, like ofloxacin analogs. These syntheses are vital for the development of new pharmaceuticals and understanding the chemical reactions involved in drug development (Rádl et al., 1991).

Biocatalysis in Amino Acid Synthesis

This compound is involved in biocatalytic processes for synthesizing β-substituted-γ-amino acids. This illustrates its role in producing optically active compounds, crucial in pharmaceutical and chemical industries (Mukherjee & Martínez, 2011).

Dabigatran Etexilate Tetrahydrate Study

The compound is part of the structure of dabigatran etexilate tetrahydrate, a significant pharmaceutical compound. Studies on its crystal structure and interactions provide insights into drug design and molecular interactions (Liu et al., 2012).

Catalytic Amination Studies

This compound's derivatives are studied for catalytic amination, showing its potential in catalysis and synthesis of amines, which are crucial intermediates in many chemical processes (Bassili & Baiker, 1990).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 3-(3-methoxypropylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-3-13-9(11)5-7-10-6-4-8-12-2/h10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIULWPWCRKKBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNCCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

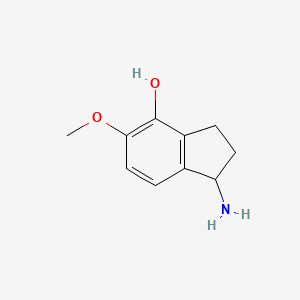

![Boronic acid, [3-(1,1-dimethylethyl)-4,5-dimethoxyphenyl]-](/img/structure/B3108838.png)

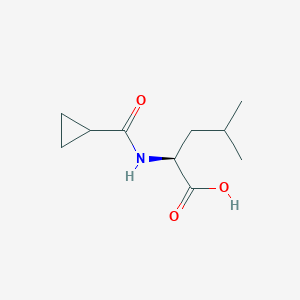

![12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid](/img/structure/B3108878.png)